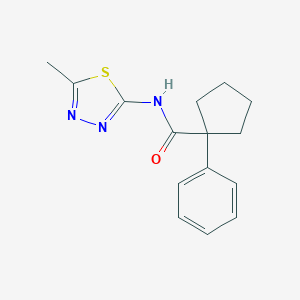![molecular formula C19H21N3O2 B263130 N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through a complex synthesis process and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide involves the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that play a role in the regulation of cellular metabolism and aging. By inhibiting these enzymes, N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide can modulate gene expression and cellular metabolism, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has been found to exhibit potent inhibitory activity against HDACs and sirtuins. This inhibition can lead to changes in gene expression and cellular metabolism, which can have a variety of physiological effects. In animal studies, N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has been found to exhibit anti-tumor activity, as well as potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. It has also been found to exhibit potent inhibitory activity against HDACs and sirtuins, making it a valuable tool for studying the role of these enzymes in various diseases. However, there are also limitations to the use of this compound in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several future directions for the study of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide. One potential direction is the further study of its mechanism of action and physiological effects, particularly in vivo. Another direction is the development of more potent and selective inhibitors of HDACs and sirtuins, based on the structure of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide. Additionally, this compound could be studied for its potential use in combination with other therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide involves a series of complex chemical reactions. The synthesis method involves the condensation of 4-(dimethylamino)benzoyl chloride with cyclopropylamine, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play an important role in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has been studied for its potential use as a therapeutic agent for these diseases.
Propriétés
Nom du produit |
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[[4-(dimethylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)15-11-7-13(8-12-15)18(23)21-17-6-4-3-5-16(17)19(24)20-14-9-10-14/h3-8,11-12,14H,9-10H2,1-2H3,(H,20,24)(H,21,23) |
Clé InChI |
YSAKNTJIXVJGLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)


![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
